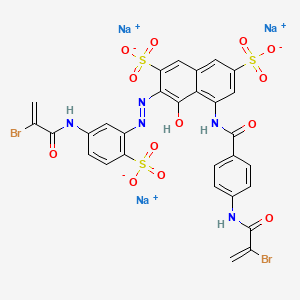![molecular formula C26H36N4O2 B1605859 N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamid CAS No. 302900-97-6](/img/structure/B1605859.png)
N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamid
Übersicht
Beschreibung
This compound, also known as N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide, has the molecular formula C26H36N4O2 . It is a complex organic compound with potential therapeutic applications .
Synthesis Analysis
The synthesis of this compound involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity .Molecular Structure Analysis
The compound has a piperazine ring that adopts a chair conformation. The dihedral angle between the phenyl and pyridine rings is 39.9° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.6 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Behandlung von Bluthochdruck
Diese Verbindung ist ein Schlüsselbestandteil von Urapidil, einem wichtigen Medikament zur Behandlung von essentieller Hypertonie und intravenös bei hypertensiven Notfällen . Urapidil senkt den peripheren Blutdruck, ohne die Herzfrequenz oder den intrakraniellen Blutdruck zu beeinflussen .
Zentrale Antihypertensive Aktivität
Urapidil kann die Blut-Hirn-Schranke passieren und den 5HT-1A-Rezeptor aktivieren , was zu einer zentralen antihypertensiven Aktivität führt. Dieser einzigartige Mechanismus bewirkt, dass Urapidil eine Reflextachykardie bei Patienten verhindert .
Behandlung von Hypertensiven Krisen und Perioperativer Hypertonie
Aufgrund seines raschen Wirkungseintritts und seiner einfachen Kontrollierbarkeit wurde Urapidil in der Klinik vor allem zur Behandlung von hypertensiven Krisen und perioperativer Hypertonie eingesetzt .
Vielfalt an Darreichungsformen
Urapidil wurde in verschiedenen Darreichungsformen entwickelt, darunter Injektionen, orale Kapseln und Augentropfen . Dies ermöglicht Flexibilität bei der Verabreichung, basierend auf dem Zustand und den Bedürfnissen des Patienten.
Bindungsaffinität gegen den 5-HT1A-Rezeptor
Verbindungen, die den 2-MeO-Ph-Piperazin-Rest über einen dreiatomigen Kohlenstoff-Linker mit der Aminogruppe von 1-Adamantanamin und Memantin verknüpft tragen, wurden auf ihre Bindungsaffinität gegen den 5-HT1A-Rezeptor getestet .
Synthese neuer Verbindungen
Die Verbindung wird zur Synthese neuer Verbindungen verwendet. Zum Beispiel wurde eine verbesserte Route zu Urapidil vorgestellt, die mit der Additionsreaktion von 1-(2-Methoxyphenyl)piperazin und Oxetan beginnt, die von Yb(OTf)3 in Acetonitril katalysiert wird, um das Schlüsselzwischenprodukt 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-ol zu bilden .
Pharmakologische Aktivitäten
Die Benzothiophen-Hydroxypropylarylpiperazin-Reihe, mit der höchsten 5-HT1AR-Affinität (K = 20 nM), wurde für das 2-Methoxyphenylpiperazin-Derivat beobachtet . Dies deutet auf potenzielle pharmakologische Anwendungen der Verbindung bei der Entwicklung neuer Medikamente hin.
In-Silico-Docking-Simulationen und Molekulardynamik
Die Verbindung kann in In-Silico-Docking-Simulationen und Molekulardynamik verwendet werden, zusammen mit Absorption, Verteilung, Metabolismus und Exkretion (ADME) für eine Gruppe von 2-{Alkyl}-1H-Benzo[d]imidazolen und ihren 5-substituierten Derivaten . Dies hilft beim Verständnis der Wechselwirkungen der Verbindung mit biologischen Systemen und der Vorhersage ihres Verhaltens im Körper.
Wirkmechanismus
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction results in changes in the receptor’s activity, which can lead to various physiological effects.
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors affects the adrenergic signaling pathway. This pathway is involved in numerous physiological processes, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to have affinity for alpha1-adrenergic receptors . The nature of these interactions involves binding to these receptors, which can influence biochemical reactions within the cell .
Cellular Effects
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide has been found to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with alpha1-adrenergic receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with alpha1-adrenergic receptors . This can lead to changes in gene expression and can influence enzyme activity, either through inhibition or activation .
Temporal Effects in Laboratory Settings
It has been shown to have potential long-term effects on cellular function .
Eigenschaften
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-21(20-28-16-18-29(19-17-28)23-12-6-7-13-24(23)32-2)30(25-14-8-9-15-27-25)26(31)22-10-4-3-5-11-22/h6-9,12-15,21-22H,3-5,10-11,16-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDKPOIYPKKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2OC)N(C3=CC=CC=N3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346109 | |
| Record name | N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302900-97-6 | |
| Record name | N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




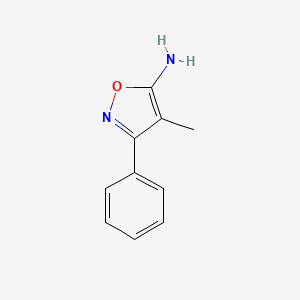
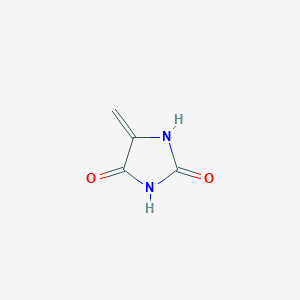
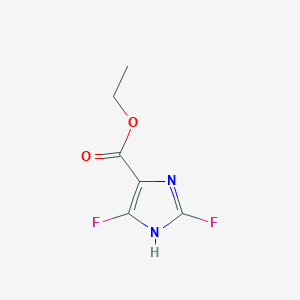

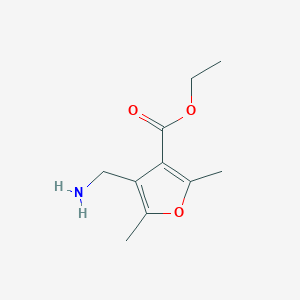


![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)
